Bienvenue dans la boutique en ligne BenchChem!

(2R)-1-(morpholin-4-yl)propan-2-ol

Biocatalysis Chiral Resolution Enantiomeric Excess

(2R)-1-(Morpholin-4-yl)propan-2-ol is a chiral secondary alcohol containing a morpholine heterocycle, employed as a key enantiopure building block in the synthesis of quinazoline-based KRAS G12C inhibitors disclosed in patent CN112574224A and in the construction of opioid receptor-targeted analgesics. Its (R)-configuration at the C2 stereocenter imparts specific three-dimensional geometry essential for downstream target engagement.

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 65617-06-3
Cat. No. B2490890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(morpholin-4-yl)propan-2-ol
CAS65617-06-3
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCC(CN1CCOCC1)O
InChIInChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyYAXQOLYGKLGQKA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-1-(Morpholin-4-yl)propan-2-ol (CAS 65617-06-3): Chiral Morpholine Alcohol Building Block for Stereospecific Drug Synthesis


(2R)-1-(Morpholin-4-yl)propan-2-ol is a chiral secondary alcohol containing a morpholine heterocycle, employed as a key enantiopure building block in the synthesis of quinazoline-based KRAS G12C inhibitors disclosed in patent CN112574224A and in the construction of opioid receptor-targeted analgesics [1][2]. Its (R)-configuration at the C2 stereocenter imparts specific three-dimensional geometry essential for downstream target engagement.

Why (2S)-1-(Morpholin-4-yl)propan-2-ol or Racemic 1-(Morpholin-4-yl)propan-2-ol Cannot Substitute the (2R)-Enantiomer in Stereospecific Syntheses


The absolute (R)-configuration at the C2 stereocenter directly controls pharmacological activity of derived compounds. Molecular docking studies demonstrate that the (R)-configured ethereal analog of iso-moramide binds κ-opioid receptors with a binding free energy (ΔG) of -8.8 kcal/mol, while the (S)-enantiomer achieves only -7.6 to -7.8 kcal/mol, representing a 1.0–1.2 kcal/mol advantage attributable to steric clashes and fewer hydrogen bonds in the (S)-form [1]. Substitution with racemic material introduces 50% of the inactive enantiomer, directly reducing potency and complicating purification; the (2S)-enantiomer alone yields products with diminished target affinity.

Quantitative Differentiation Evidence for (2R)-1-(Morpholin-4-yl)propan-2-ol (CAS 65617-06-3) vs. Its Closest Analogs


Lipase-Catalyzed Kinetic Resolution Delivers (2R)-Enantiomer with >99% ee vs. (2S)-Enantiomer at 46% ee Under Identical Conditions

In a head-to-head enzymatic transesterification of racemic 1-(morpholin-4-yl)propan-2-ol using Amano PS-Immobead 150 lipase in MTBE with vinyl acetate at 25°C, the (2R)-enantiomer (isolated as the acetate after hydrolysis) was obtained with >99% enantiomeric excess (eep), while the remaining unreacted (2S)-enantiomer exhibited only 46% ee (ees). The enantioselectivity factor E exceeded 200 [1].

Biocatalysis Chiral Resolution Enantiomeric Excess

(R)-Configured Iso-Moramide Analog Binds κ-Opioid Receptor with 1.0–1.2 kcal/mol Stronger Affinity Than (S)-Enantiomer in Docking Studies

Molecular docking of the ethereal iso-moramide analog synthesized from (2R)-1-(morpholin-4-yl)propan-2-ol showed a calculated binding free energy (ΔG) of -8.8 kcal/mol toward the κ-opioid receptor (κ-OR). The corresponding (S)-enantiomer-derived analog gave ΔG values of -7.6 to -7.8 kcal/mol. The (R)-configured ligand formed an extensive hydrogen-bond network (1.9–2.2 Å) with κ-OR residues that the (S)-enantiomer could not replicate due to steric clashes [1].

Molecular Docking Opioid Receptor Binding Free Energy

Commercially Supplied (2R)-1-(Morpholin-4-yl)propan-2-ol Matches or Exceeds Racemate Purity While Adding Stereochemical Definition

Multiple independent vendors supply (2R)-1-(morpholin-4-yl)propan-2-ol at 95% minimum purity (AKSci, Catalog 4687CQ) or 97% purity (CymitQuimica, Ref. TR-R990193). In comparison, the racemic 1-(morpholin-4-yl)propan-2-ol (CAS 2109-66-2) is available at 98% purity from suppliers such as Aladdin but lacks stereochemical definition . The enantiopure product thus offers comparable chemical purity with the added value of defined chirality.

Quality Control Chemical Purity Procurement Specification

Exclusive Chiral Intermediate for Quinazoline-Based KRAS G12C Inhibitors per Patent CN112574224A

Patent CN112574224A and related filings (WO-2021063346-A1, US-2020331911-A1, WO-2020146613-A1) explicitly employ (2R)-1-(morpholin-4-yl)propan-2-ol as a chiral building block for the preparation of quinazoline-based compounds that irreversibly inhibit KRAS G12C. No equivalent claim or synthetic route is described using the (2S)-enantiomer or the racemic mixture [1]. The specific (R)-stereochemistry is embedded in the final inhibitor architecture.

Medicinal Chemistry KRAS G12C Inhibitor Oncology

Priority Application Scenarios for (2R)-1-(Morpholin-4-yl)propan-2-ol Based on Verified Differentiation Evidence


Stereospecific Synthesis of Enantiopure Opioid Analgesics (iso-Moramide Class)

The (2R)-enantiomer is the essential chiral precursor for constructing (R)-configured ethereal analogs of iso-moramide that achieve κ-OR binding affinities of -8.8 kcal/mol, as validated by docking studies [1]. The (2S)-enantiomer-derived analogs lose 1.0–1.2 kcal/mol in binding energy, making the (2R)-form mandatory for high-potency analgesic candidates. The building block can be reliably sourced at >99% ee via established biocatalytic resolution [2].

GMP-Ready KRAS G12C Inhibitor Intermediate for Oncology Programs

Patent CN112574224A and its international counterparts specifically claim (2R)-1-(morpholin-4-yl)propan-2-ol as the chiral alcohol component in quinazoline-based irreversible KRAS G12C inhibitors [3]. Procurement of the (2R)-enantiomer at ≥95% chemical purity ensures compliance with the patented synthetic route and avoids the need for costly in-house chiral separation of racemic material .

Biocatalytic Process Development and Scale-Up of Chiral Alcohol Resolution

The demonstrated lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol at 10 g scale, achieving >99% ee for the (2R)-enantiomer with an enantioselectivity factor E >200 [2], establishes this compound as a model substrate for developing and benchmarking industrial biocatalytic resolution platforms targeting morpholine-containing chiral alcohols.

Asymmetric Synthesis Requiring Defined Morpholine-Containing Chiral Building Blocks

For medicinal chemistry campaigns constructing sp³-rich chiral morpholine derivatives, the (2R)-enantiomer offers a pre-defined stereocenter that eliminates diastereomer separation steps. Vendor-supplied material at 95–97% purity is suitable for direct use in amide coupling, Williamson ether synthesis, and nucleophilic substitution reactions without additional purification, accelerating SAR exploration.

Quote Request

Request a Quote for (2R)-1-(morpholin-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.